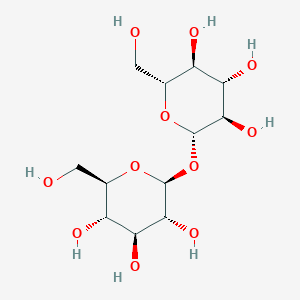
Acetyl chloride, (benzoyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyloxyacetyl chloride can be synthesized through the reaction of benzyl alcohol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5CH2OH + CH3COCl → C6H5CH2OCOCH3 + HCl
This method involves the use of acetyl chloride as an acetylating agent and benzyl alcohol as the starting material .
Industrial Production Methods
On an industrial scale, benzyloxyacetyl chloride can be produced by the reaction of benzyl alcohol with acetyl chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyloxyacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form benzyloxyacetic acid and hydrochloric acid.
Reduction: Can be reduced to benzyloxyacetaldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols to form esters in the presence of a base such as pyridine.
Water: Reacts violently with water, requiring careful handling and storage under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzyloxyacetic acid: Formed from hydrolysis.
Scientific Research Applications
Benzyloxyacetyl chloride is widely used in scientific research for various applications:
Organic Synthesis: Used as a reagent in the synthesis of substituted 2-azetidinones and β-lactams, which are important intermediates in the production of antibiotics.
Medicinal Chemistry: Employed in the preparation of key intermediates for the synthesis of fluoroquinolone antibiotics used to treat respiratory tract infections.
Asymmetric Synthesis: Utilized in the enantioselective synthesis of complex molecules such as non-racemic helicenes.
Material Science: Used in the synthesis of helical columnar liquid crystals with unique structural and optical properties.
Mechanism of Action
The mechanism of action of benzyloxyacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The acylation process involves the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the final product . The molecular targets and pathways involved in its reactions are primarily related to its ability to form covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Benzyloxyacetyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride: Similar in reactivity but lacks the benzyl group, making it less versatile in certain synthetic applications.
Benzoyl chloride: Contains a benzoyl group instead of a benzyloxy group, leading to different reactivity and applications.
Propionyl chloride: Has a longer carbon chain, affecting its reactivity and the types of products formed.
Benzyloxyacetyl chloride is unique due to its benzyloxy group, which imparts specific reactivity and makes it particularly useful in the synthesis of β-lactams and other complex molecules .
Properties
IUPAC Name |
(2-chloro-2-oxoethyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAJRVMHROSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447226 | |
| Record name | Acetyl chloride, (benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54150-57-1 | |
| Record name | Acetyl chloride, (benzoyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)











